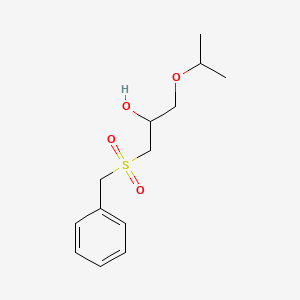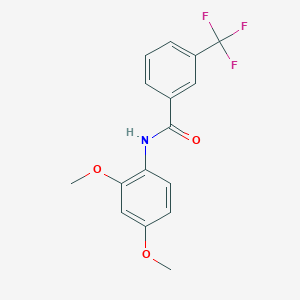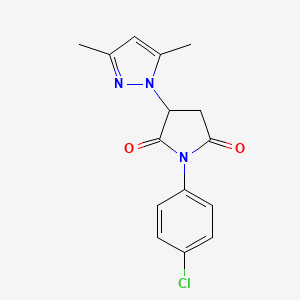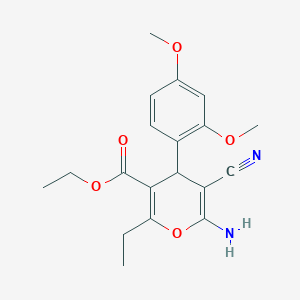![molecular formula C20H23ClO3S B5001807 1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene](/img/structure/B5001807.png)
1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene is an organic compound characterized by its complex structure, which includes a chlorophenyl group, sulfanyl linkage, and multiple ether functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Chlorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate alkylating agent to form the 4-chlorophenyl sulfanyl intermediate.
Ether Formation: The intermediate is then reacted with ethylene glycol derivatives under basic conditions to form the desired ether linkages.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the double bond in the prop-2-enyl group.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated alkyl derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used in studies to understand its interaction with biological targets, potentially leading to the discovery of new drugs or biochemical tools.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Cetirizine: A related compound with a similar chlorophenyl group and ether linkages, used as an antihistamine.
Methyl (2E)-2-(3-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)hydrazinecarboxylate: Another compound with a chlorophenyl sulfanyl group, used in various chemical studies.
Uniqueness: 1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene is unique due to its combination of functional groups, which provides a distinct set of chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
1-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO3S/c1-3-4-16-5-10-19(20(15-16)22-2)24-12-11-23-13-14-25-18-8-6-17(21)7-9-18/h3,5-10,15H,1,4,11-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYXNDPHIISVAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5001733.png)
![5-[(2-Ethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B5001741.png)


![5-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B5001780.png)
![N-(2-butyl-3-propyl-4-quinolinyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide oxalate](/img/structure/B5001784.png)

![6-amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5001811.png)
![2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-hydroxyphenyl)hydrazone]](/img/structure/B5001818.png)

![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,4-dimethylphenoxy)propan-2-ol;dihydrochloride](/img/structure/B5001829.png)
![2-[(4-chlorophenyl)thio]-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5001841.png)
![(2E,4Z)-5-(4-bromophenyl)-5-chloro-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]penta-2,4-dienenitrile](/img/structure/B5001847.png)
![5-bromo-2-hydroxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5001852.png)
